6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride
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Overview
Description
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride is a compound belonging to the quinolin-2-one family. Quinolin-2-ones are known for their significant roles in various biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride typically involves the direct carbonylation of o-alkenylanilines. This method uses a substoichiometric amount of copper(II) acetate (Cu(OAc)2) and air as the terminal oxidant, with palladium(II) acetate (Pd(OAc)2) as a catalyst and carbon monoxide (CO) as the carbonyl source . The reaction conditions are mild, and the yields are higher with electron-donating groups on the substrate.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Formation of quinolin-2,4-dione derivatives.
Reduction: Formation of 6-chloro-3-ethanimidoyl-1H-quinolin-2-ol.
Substitution: Formation of 6-methoxy-3-ethanimidoyl-1H-quinolin-2-one.
Scientific Research Applications
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Phenanthridin-6-ones: Another class of compounds with significant biological applications.
Uniqueness: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern and the presence of the ethanimidoyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H10Cl2N2O |
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Molecular Weight |
257.11 g/mol |
IUPAC Name |
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-5,13H,1H3,(H,14,15);1H |
InChI Key |
AYMFFQPHGHSVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C1=CC2=C(C=CC(=C2)Cl)NC1=O.Cl |
Origin of Product |
United States |
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